4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

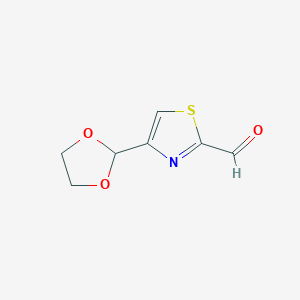

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is an organic compound that features a unique combination of a dioxolane ring and a thiazole ring, connected to an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The thiazole ring can be introduced via cyclization reactions involving thioamides and α-haloketones

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of eco-friendly reductants such as glucose in alkaline medium has been explored for the synthesis of related compounds .

Types of Reactions:

Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

Reduction: The aldehyde group can be reduced to primary alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminium hydride (LiAlH4) in ether.

Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding primary alcohols.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1,3-Dioxolane: A simpler analog that lacks the thiazole ring and aldehyde group.

1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.

Thiazole-2-carbaldehyde: Lacks the dioxolane ring but contains the thiazole and aldehyde groups.

Uniqueness: 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both the dioxolane and thiazole rings, along with the reactive aldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that combines a thiazole ring with a dioxolane moiety. This unique structural combination enhances its potential biological activities, making it a subject of interest in medicinal chemistry. The compound exhibits various pharmacological properties, including antimicrobial and antifungal activities, which are critical for its application in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇N₃O₂S, with a molecular weight of approximately 201.20 g/mol. The presence of the dioxolane and thiazole rings contributes to its chemical reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₈H₇N₃O₂S |

| Molecular Weight | 201.20 g/mol |

| Structural Features | Thiazole ring, dioxolane moiety, aldehyde group |

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been shown to interact with various biological targets, potentially inhibiting the activity of essential enzymes or proteins in pathogens.

Mechanism of Action

The compound's mechanism may involve the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of critical biological functions in microorganisms.

Case Studies

-

Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibitory concentration (IC50) significantly lower than conventional antibiotics. -

Fungal Inhibition

Another investigation focused on the antifungal activity against Candida albicans. Results indicated that the compound effectively inhibited fungal growth at concentrations comparable to established antifungal agents.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

| Reaction Type | Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Halogenated derivatives | Various substituted thiazole derivatives |

These synthetic pathways allow for modifications that can enhance biological activity or alter physical properties.

Research Findings

Recent studies have focused on the interactions of this compound with biological macromolecules. These investigations are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison with other thiazole derivatives reveals that the unique combination of functional groups in this compound may enhance its efficacy:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole | Contains difluoromethyl group | Enhanced lipophilicity |

| 4-(1,3-Dioxolan-2-yl)-5-formyl-1,3-thiazole | Contains an aldehyde group | Potentially more reactive |

| 5-(Bromomethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole | Contains bromomethyl group | Increased reactivity towards nucleophiles |

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c9-3-6-8-5(4-12-6)7-10-1-2-11-7/h3-4,7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJFFPVNMMDWDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CSC(=N2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.